molecular formula C11H12N4OS2 B11070131 2-Furancarbonitrile, 4-[[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl]-5-propyl-

2-Furancarbonitrile, 4-[[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl]-5-propyl-

Cat. No.: B11070131
M. Wt: 280.4 g/mol
InChI Key: HAKUYQJDKIRQPX-UHFFFAOYSA-N
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Description

4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The compound’s overall structure allows it to participate in multiple pathways, making it a versatile agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE is unique due to its combination of a thiadiazole ring, a furan ring, and a nitrile group. This unique structure imparts a range of chemical reactivities and biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C11H12N4OS2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-propylfuran-2-carbonitrile

InChI

InChI=1S/C11H12N4OS2/c1-2-3-9-7(4-8(5-12)16-9)6-17-11-15-14-10(13)18-11/h4H,2-3,6H2,1H3,(H2,13,14)

InChI Key

HAKUYQJDKIRQPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C#N)CSC2=NN=C(S2)N

Origin of Product

United States

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